Sulfo-Cyanine5.5 maleimide
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Overview
Description
Sulfo-Cyanine5.5 maleimide is a water-soluble far-red to NIR emitting dye . It is very hydrophilic due to the presence of four sulfo groups . The dye is perfect for labeling sensitive proteins, nanoparticles, and highly hydrophilic biopolymers . This maleimide is a thiol-reactive dye that selectively labels cysteine residues .
Molecular Structure Analysis
The molecular weight of Sulfo-Cyanine5.5 maleimide is 1139.43 . Its molecular formula is C46H45K3N4O15S4 . The structure of Sulfo-Cyanine5.5 maleimide includes a maleimide group, which is reactive towards thiols .Chemical Reactions Analysis
Sulfo-Cyanine5.5 maleimide is a thiol-reactive dye that selectively labels cysteine residues . This suggests that it can participate in bioconjugation reactions with thiol-containing molecules .Physical And Chemical Properties Analysis
Sulfo-Cyanine5.5 maleimide is a dark-colored solid . It is soluble in water, DMSO, and DMF . Its absorption maximum is at 673 nm, and it has an emission maximum at 691 nm . The fluorescence quantum yield is 0.21 .Scientific Research Applications
Protein Labeling and PET Imaging
Sulfo-Cyanine5.5 maleimide plays a role in protein labeling for positron emission tomography (PET). Proteins derivatized with cross-coupling reagents like sulfo-SMCC can be labeled with SiFA reagents via thiol-maleimide coupling chemistry, preserving biological activity while allowing for high radiochemical yields in labeling reactions (Wängler et al., 2012).
Improving Photon Budget of Fluorophores
The use of maleimide-cysteine chemistry, including compounds like Sulfo-Cyanine5.5 maleimide, is crucial in site-specific labeling of fluorophores to proteins. Studies have shown that modifying the chemistry can improve the total emitted photons of fluorophores like Cyanine3/5, enhancing their application in single-molecule FRET measurements and STED nanoscopy (Zhang et al., 2023).
Enhancing Stability of Protein Therapeutics
Sulfo-Cyanine5.5 maleimide derivatives are used to improve the stability of protein therapeutics. This involves the creation of monothiol-specific conjugates, which are more efficient and stable compared to other thiol-selective conjugation reagents (Badescu et al., 2014).
Fluorescence Polarization Studies
Sulfo-Cyanine5.5 maleimide derivatives like N-(3-pyrene)maleimide form fluorescent adducts with sulfhydryl groups, useful in fluorescence polarization studies for high molecular weight proteins (Weltman et al., 1973).
Radioimmunoconjugate Preparation
Maleimide derivatives are employed in the preparation of radioimmunoconjugates, especially in conjugation to monoclonal antibodies for targeted cancer therapies. These compounds allow for near-quantitative labeling with radiometals while maintaining immunoreactivity (Lewis & Shively, 1998).
Profiling Protein Modifications
Maleimide-linked probes, including Sulfo-Cyanine5.5 maleimide, are used to profile protein modifications like S-sulfination. These probes can selectively label modified cysteines, aiding in the study of the physiological role of these modifications in diseases (Kuo et al., 2017).
Antibacterial Activity in Implant Coatings
Sulfo-Cyanine5.5 maleimide derivatives are utilized in developing antibacterial coatings for biomedical devices and implants, significantly reducing bacterial adhesion and biofilm formation (Chen et al., 2016).
Membrane Protein Studies
Maleimides impermeant to membranes are used to study the sulfhydryl groups of membrane proteins, providing insights into their structure and function (Abbott & Schachter, 1976).
Safety And Hazards
properties
CAS RN |
2183440-58-4 |
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Product Name |
Sulfo-Cyanine5.5 maleimide |
IUPAC Name |
N/A |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
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